molecular formula C16H14ClFO3 B2888432 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde CAS No. 338393-86-5

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde

Cat. No. B2888432
CAS RN: 338393-86-5
M. Wt: 308.73
InChI Key: XYEKPZHDPDQJKC-UHFFFAOYSA-N
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Description

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde (CFPMA) is an aromatic aldehyde with a wide range of applications in the scientific field. It has been used as a building block for the synthesis of various compounds, as an intermediate in the production of pharmaceuticals, and as a reagent in the synthesis of other aldehydes. CFPMA has also been used in the production of a variety of materials, including polymers, dyes, and pigments.

Scientific Research Applications

Synthesis of Diazine Derivatives

Diazine derivatives: are crucial in pharmacology due to their presence in DNA, RNA, and various bioactive compounds. The compound can be used to synthesize decorated diazines, which are reported to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antihypertensive effects .

Sandmeyer Reaction Applications

The Sandmeyer reaction is a cornerstone in organic chemistry for introducing functional groups into aromatic compounds. “3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde” could potentially be used as a precursor in Sandmeyer-type transformations to create biologically active compounds, such as aryl halides and trifluoromethylated compounds .

Development of Thrombin Inhibitors

Thrombin inhibitors are significant for their anticoagulant properties. Derivatives of the compound have been synthesized and shown potential as thrombin inhibitors, which could be beneficial in treating cardiovascular diseases .

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the field of analytical chemistry , particularly in NMR spectroscopy, this compound could be used as a standard or reference material for characterizing and identifying chemical structures due to its unique substituents .

Indole Derivative Synthesis

Indole derivatives have diverse biological and clinical applications. The compound may serve as a starting material for synthesizing indole derivatives, which are known for their pharmacological activities, including anti-inflammatory and analgesic properties .

Quinoline Derivative Synthesis

Quinoline and its derivatives are known for their therapeutic potential. “3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde” could be utilized in the synthesis of quinoline derivatives, which have applications in treating various diseases, including malaria and cancer .

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO3/c1-20-15-7-6-10(9-19)16(21-2)12(15)8-11-13(17)4-3-5-14(11)18/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEKPZHDPDQJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)OC)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde

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